1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one is an organic compound that features a pyrrolidone ring substituted with a diphenylamino group and a methyl group
Preparation Methods
The synthesis of 1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of diphenylamine with a suitable precursor that introduces the pyrrolidone ring and the methyl group. One common method involves the cyclization of N-(diphenylmethyl)acetamide under acidic or basic conditions to form the desired pyrrolidone structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diphenylamino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties, such as in the field of optoelectronics
Mechanism of Action
The mechanism of action of 1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets through its diphenylamino and pyrrolidone moieties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds such as:
4DPAIPN (1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene): Both compounds feature diphenylamino groups, but 4DPAIPN has a different core structure and is used primarily in photocatalytic applications.
Diphenylamine: A simpler compound with two phenyl groups attached to an amine, used in various industrial applications.
Carbazole: A compound formed from the cyclization of diphenylamine with iodine, used in pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it suitable for a wide range of applications.
Properties
CAS No. |
918638-09-2 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-methyl-1-(N-phenylanilino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H16N2O/c1-14-12-13-18(17(14)20)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
InChI Key |
IRXWAMLMRAJVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(C1=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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